

Lansoprazole's Impact on PNU-142586 Plasma Levels: A Comparative Analysis

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Compound of Interest

Compound Name: PNU-142586

Cat. No.: B601331

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of the proton pump inhibitor (PPI) lansoprazole and other alternatives on the plasma concentrations of **PNU-142586**, a major metabolite of the antibiotic linezolid. Recent studies have illuminated a significant drug-drug interaction mechanism that warrants consideration in clinical settings and future drug development.

Executive Summary

Coadministration of lansoprazole with linezolid can lead to a significant increase in the plasma levels of the linezolid metabolite, **PNU-142586**. This interaction is not mediated by the well-known cytochrome P450 metabolic pathways but rather through the inhibition of the renal transporter, human organic anion transporter 3 (hOAT3). This finding is critical as elevated levels of **PNU-142586** have been associated with potential cytotoxicity. While other PPIs also exhibit an inhibitory effect on hOAT3, lansoprazole has been identified as a particularly potent inhibitor.

Comparative Data on Plasma Levels

A preclinical study in rats demonstrated a notable increase in the systemic exposure of **PNU-142586** when linezolid was coadministered with lansoprazole. The data from this study is summarized below.

Drug Combination	Analyte	Fold Increase in Plasma AUC
Linezolid + Lansoprazole	PNU-142586	~1.7-fold
Linezolid + Lansoprazole	Linezolid	No significant change
Linezolid + Lansoprazole	PNU-142300	No significant change

Data derived from a pharmacokinetic study in rats.

Mechanism of Interaction: hOAT3 Inhibition

The primary mechanism underlying the elevated **PNU-142586** levels is the inhibition of the human organic anion transporter 3 (hOAT3) by lansoprazole. **PNU-142586** has been identified as a substrate for hOAT3, a transporter involved in the renal secretion of various compounds. By inhibiting this transporter, lansoprazole impedes the efficient elimination of **PNU-142586**, leading to its accumulation in the plasma.

In vitro studies have quantified the inhibitory potency of several PPIs on hOAT3-mediated transport of **PNU-142586**.

Inhibitor (PPI)	Apparent IC ₅₀ (μM) against hOAT3-mediated PNU-142586 transport
Lansoprazole	0.59 ± 0.38
Esomeprazole	≈ Omeprazole
Omeprazole	≈ Esomeprazole
Rabeprazole	≈ Esomeprazole ≈ Omeprazole

Lower IC₅₀ values indicate greater inhibitory potency.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

- Subjects: Male Sprague-Dawley rats.

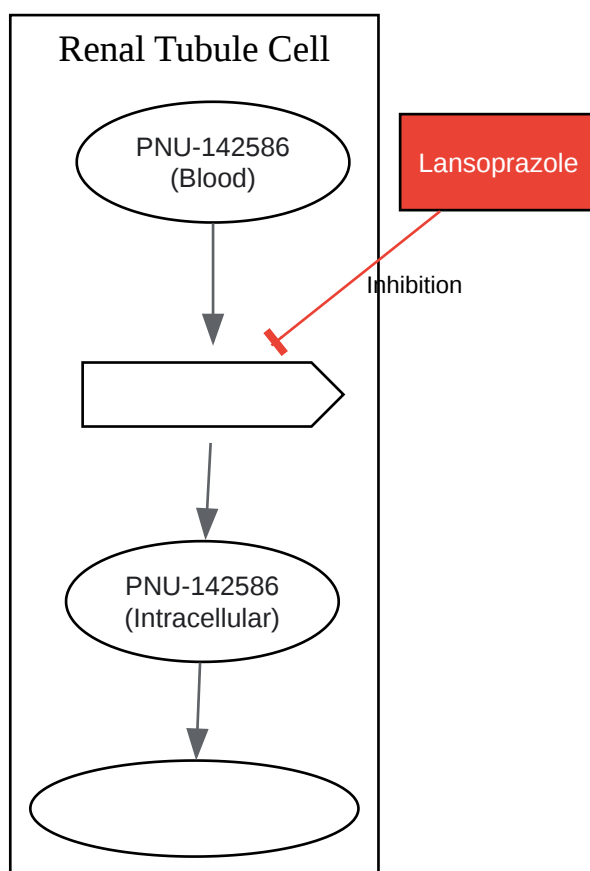
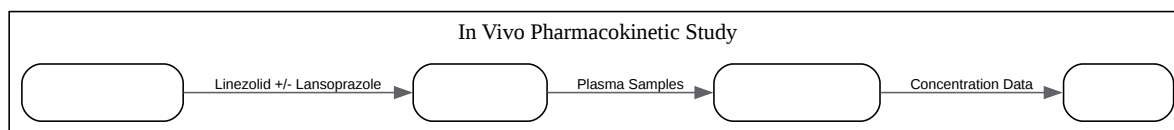
- Drug Administration:
 - Linezolid was administered intravenously.
 - Lansoprazole was coadministered intravenously with linezolid.
- Blood Sampling: Blood samples were collected at predetermined time points following drug administration.
- Sample Analysis: Plasma concentrations of linezolid, **PNU-142586**, and PNU-142300 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC) was calculated for each analyte to assess systemic exposure.

In Vitro hOAT3 Inhibition Assay

- Cell Lines: Human embryonic kidney 293 (HEK293) cells stably expressing human organic anion transporter 3 (HEK-hOAT3) and control cells (HEK-pBK).
- Substrate: **PNU-142586**.
- Inhibitors: Lansoprazole, omeprazole, esomeprazole, and rabeprazole at various concentrations.
- Uptake Assay:
 - HEK-hOAT3 and HEK-pBK cells were incubated with **PNU-142586** in the absence or presence of the inhibitors.
 - The intracellular concentration of **PNU-142586** was measured at a specific time point.
- Data Analysis: The concentration of each inhibitor that produced 50% inhibition of hOAT3-mediated **PNU-142586** uptake (IC₅₀) was calculated.

Visualizing the Interaction

The following diagrams illustrate the experimental workflow and the proposed mechanism of interaction.



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